4-(4-Fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Description
4-(4-Fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a fused heterocyclic compound combining benzimidazole and 1,3,5-triazine pharmacophores. These derivatives are synthesized via cyclocondensation reactions, such as between 2-guanidinobenzimidazole and substituted benzaldehydes . The compound’s structure allows for annular prototropic tautomerism, with predominant 3,4-dihydro forms in DMSO solutions .
Structure
3D Structure
Properties
IUPAC Name |
4-(4-fluorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5/c16-10-7-5-9(6-8-10)13-19-14(17)20-15-18-11-3-1-2-4-12(11)21(13)15/h1-8,13H,(H3,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUNIZJNDXHOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂FN₅ |
| Molecular Weight | 281.29 g/mol |
| LogP | 2.777 |
| LogD | 1.242 |
| Polar Surface Area | 56.3 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 2 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an antineoplastic agent , antiparasitic agent , and neuroprotective compound .
- Antineoplastic Activity : Research indicates that derivatives of triazino-benzimidazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown effectiveness against lung and breast cancer cells in vitro .
- Neuroprotective Effects : This compound has demonstrated neuroprotective properties by acting as an antagonist at A(2A) adenosine receptors. In vitro studies have shown that it can enhance cell viability in dopaminergic cell lines exposed to neurotoxins .
- Antiparasitic Activity : The compound's structural analogs have been tested for their efficacy against Trichinella spiralis larvae, showing higher effectiveness compared to traditional treatments like albendazole .
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative activity of various triazino-benzimidazole derivatives against several cancer cell lines. The results showed that compounds similar to this compound had IC50 values in the micromolar range against MCF-7 and AR-230 cell lines .
Study 2: Neuroprotection Against Neurotoxins
In a neuroprotection study using SH-SY5Y neuroblastoma cells, the compound was shown to significantly reduce cell death induced by MPP+ and methamphetamine. The protective effect was confirmed through trypan blue exclusion assays and cytological staining techniques .
Study 3: Antiparasitic Efficacy
Research focusing on the anti-trichinellosis activity of triazino-benzimidazole derivatives highlighted that certain compounds exhibited a larvicidal effect exceeding 50% at concentrations of 50 µg/mL after 24 hours of incubation . This suggests potential for developing new antiparasitic therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
The substituent on the phenyl ring significantly influences electronic properties, synthesis efficiency, and bioactivity. Key analogs include:
Key Observations:
- Electron-withdrawing groups (F, Cl, NO₂): Enhance electrophilicity but may reduce antinematodal efficacy. For example, 4-(3-Fluorophenyl) (3e) showed lower activity than hydroxylated analogs .
- Electron-donating groups (OH): The 4-hydroxyphenyl derivative (3c) exhibited the highest antinematodal activity (56% efficacy), suggesting that polar substituents improve target interactions .
- Substituent position: Para-substituted derivatives generally show higher synthetic yields and bioactivity than meta or ortho isomers .
Tautomerism and Solvent Effects
The compound exists in equilibrium between 3,4-dihydro, 1,4-dihydro, and 4,10-dihydro tautomers. NMR studies confirm the 3,4-dihydro form predominates in DMSO, which may enhance solubility and binding to hydrophobic enzyme pockets . In contrast, chloro or nitro-substituted analogs exhibit reduced stability, leading to discontinuation in commercial catalogs .
Q & A
Q. What are the standard synthetic routes for preparing 4-(4-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine?
The compound is synthesized via condensation reactions. A general method involves refluxing 2-guanidinobenzimidazole derivatives with substituted aromatic aldehydes (e.g., 4-fluorobenzaldehyde) in a polar solvent (e.g., ethanol or DMF) under acidic conditions (e.g., glacial acetic acid or HCl). For example, heating at 80–100°C for 4–6 hours yields the triazino-benzimidazole core, followed by recrystallization for purification . Optimization of stoichiometry and solvent choice can improve yields.
Q. Which analytical techniques are critical for characterizing this compound’s molecular structure?
- X-ray crystallography : Resolves crystallographic disorder in the fluorophenyl group and confirms hydrogen-bonding patterns (e.g., N–H⋯Cl interactions) .
- NMR spectroscopy : Assigns signals for the fluorophenyl proton environment (e.g., para-substituted fluorine at ~7.2–7.6 ppm) and the triazino-benzimidazole core.
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).
Q. How can researchers screen this compound for preliminary biological activity?
- Enzyme inhibition assays : Test dihydrofolate reductase (DHFR) inhibition, as triazino-benzimidazoles are known DHFR inhibitors .
- Antimicrobial screening : Use broth microdilution assays against Gram-positive/negative bacteria or fungi, given structural similarities to bioactive triazole derivatives .
Advanced Research Questions
Q. How can low synthetic yields be addressed during scale-up?
- Solvent optimization : Replace ethanol with DMF to enhance solubility of aromatic intermediates .
- Catalytic acid screening : Test trifluoroacetic acid or p-toluenesulfonic acid instead of HCl to reduce side reactions .
- Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH) instead of recrystallization for complex mixtures .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., Cl, CF₃) or electron-donating (e.g., OMe, NH₂) groups on the fluorophenyl ring to assess electronic effects on DHFR binding .
- Docking studies : Use AutoDock Vina to model interactions with DHFR’s active site (e.g., hydrogen bonds with Asp27 or hydrophobic contacts with Phe31) .
Q. How can solubility limitations in biological assays be overcome?
Q. What challenges arise in crystallographic analysis, and how are they resolved?
- Disorder modeling : Refine split positions for the fluorophenyl ring using restraints (e.g., C–C distances fixed at 1.39 Å) and occupancy ratios (e.g., 55:45) .
- Hydrogen bonding networks : Analyze intermolecular interactions (e.g., N–H⋯N) to explain packing motifs .
Q. How can mechanistic studies elucidate its mode of action?
- Kinetic assays : Measure DHFR inhibition constants (Ki) using UV-Vis spectroscopy with dihydrofolate as a substrate .
- Cellular assays : Quantify thymidylate synthase activity in cancer cell lines (e.g., HeLa) to confirm downstream folate pathway disruption .
Q. What experimental designs assess stability under physiological conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light, or pH extremes (pH 2–9) and monitor degradation via HPLC .
- Plasma stability assays : Incubate with rat plasma (37°C, 24 hrs) and quantify parent compound using LC-MS .
Q. How can computational modeling guide derivative design?
- Molecular dynamics (MD) simulations : Simulate binding to DHFR over 100 ns to identify stable conformations and critical residues .
- ADMET prediction : Use SwissADME to optimize logP (target <3) and reduce hepatotoxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
